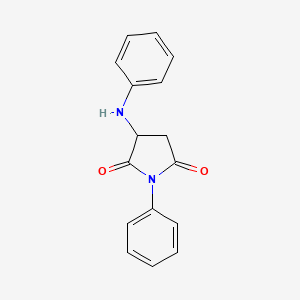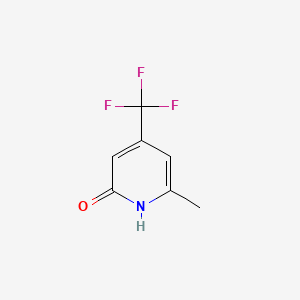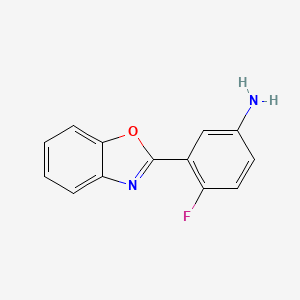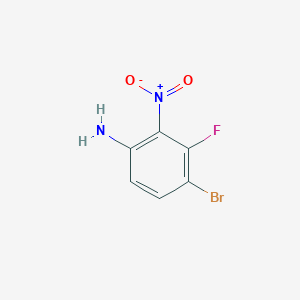
1-苯基-3-(苯氨基)吡咯烷-2,5-二酮
描述
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物活性
- 钴、镍、铜和锌配合物:该化合物已被用于与金属配合物合成曼尼希碱,在生物应用中显示出潜力。该配合物已通过各种技术表征,表明其在化学和生物学研究中的潜在用途(Vendan 等人,2010)。
药物研究
- 镇痛剂开发:它已被探索作为镇痛剂的潜力。已经研究了相关化合物的合成,并进行了分析以确定它们的结构和潜在的镇痛活性(Trukhanova 等人,2021)。
- 抗惊厥特性:它的衍生物已被合成并测试其抗惊厥活性,表明其在抗惊厥药物开发中的适用性(Obniska 等人,2002)。
化学合成及应用
- 氨基酸合成:它已被用于有效合成 Nα-氨基甲酸酯保护的 β- 和 γ-氨基酸,展示了其在有机合成中的效用和在药物化学中的潜在应用(Cal 等人,2012)。
- 缓蚀:该化合物的衍生物已被研究作为碳钢的缓蚀剂,展示了其在工业应用中的潜力(Zarrouk 等人,2015)。
晶体和分子结构分析
- 晶体结构研究:该化合物已被分析其分子和晶体结构,提供了对其化学性质和在材料科学中潜在应用的见解(Ratajczak-Sitarz 等人,1990)。
作用机制
Mode of Action
If it does indeed target carbonic anhydrase isoenzymes like other pyrrolidine-2,5-dione derivatives, it may act by inhibiting these enzymes, thereby disrupting their normal function .
Biochemical Pathways
If it acts on carbonic anhydrase isoenzymes, it could potentially affect a variety of physiological processes, including fluid balance, respiration, and ph regulation .
Result of Action
Similar compounds have been tested for anticonvulsant activity in the maximum electroshock seizure (mes) and pentetrazol seizure threshold (sc met) tests .
Action Environment
It’s important to note that environmental conditions can significantly impact the effectiveness of many compounds .
未来方向
The synthesis of pyrrolidine-2,5-dione derivatives, including 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione, has been a topic of interest in both chemical and pharmaceutical fields . These compounds have been prepared for therapeutic purposes such as diabetes, inflammation, epilepsy, cancer, pain, depression, and infectious diseases . Future research may focus on exploring other potential applications of these compounds and improving their synthesis methods.
生化分析
Biochemical Properties
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione plays a role in several biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell growth and apoptosis . Additionally, it affects the expression of genes related to these pathways, thereby altering cellular functions and metabolic processes.
Molecular Mechanism
At the molecular level, 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anticonvulsant activity . At higher doses, it can cause toxic or adverse effects, including potential neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can have their own biological activities . The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution can influence its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows the compound to interact with its target biomolecules and exert its effects on cellular processes.
属性
IUPAC Name |
3-anilino-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-11-14(17-12-7-3-1-4-8-12)16(20)18(15)13-9-5-2-6-10-13/h1-10,14,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRGFWCOARUGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383136 | |
| Record name | 3-anilino-1-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27036-49-3 | |
| Record name | 3-anilino-1-phenylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ANILINO-1-PHENYLSUCCINIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B1273190.png)
![5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B1273191.png)
![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid](/img/structure/B1273192.png)









![(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone](/img/structure/B1273218.png)
